molecular formula C15H29N5O5 B1663612 3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid CAS No. 140686-92-6

3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid

Cat. No.: B1663612
CAS No.: 140686-92-6
M. Wt: 359.42 g/mol
InChI Key: BDQFEIKLLMLWTD-UHFFFAOYSA-N
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Description

Amino acids are the building blocks of proteins and play a key role in the functioning of organisms. They contain an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group) that varies between different amino acids .


Synthesis Analysis

The synthesis of amino acid derivatives has been reported in several studies. For instance, one study reported the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions . Another study reported the synthesis and characterization of novel ruthenium (II) complexes with the polydentate dipeptide, L-carnosine .


Molecular Structure Analysis

The molecular structure of amino acids involves nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .


Chemical Reactions Analysis

The chemical reactions of amino acids can vary depending on their side chains. Some amino acids exhibit structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .


Physical and Chemical Properties Analysis

Amino acids are generally colorless, crystalline substances. Some are tasteless, while others may be sweet or bitter .

Scientific Research Applications

Blue-Emitting Properties and Single-Molecule Magnetism

A study by Canaj et al. (2012) discussed the use of similar compounds in the synthesis of a novel heptanuclear [Dy(III)(7)] cluster. This cluster exhibited single-molecule-magnetism behavior and notable blue-emitting properties, indicating potential applications in fields like photonics and magnetic data storage (Canaj et al., 2012).

Application in Biochemistry and Microbiology

Research by Rimbault et al. (1993) focused on organic acids, including propanoic acid derivatives, in the context of extremophilic microorganisms. These studies are vital for understanding microbial life in extreme environments, which can lead to the discovery of novel biochemical pathways and compounds (Rimbault et al., 1993).

Pharmaceutical Research and Development

The synthesis of compounds like 3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid is relevant in pharmaceutical research. Reynolds and Hermitage (2001) demonstrated the synthesis of a similar compound, highlighting its importance in developing potent PPARγ agonists, which are significant in treating conditions like diabetes (Reynolds & Hermitage, 2001).

Material Science Applications

Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound related to propanoic acid, as a renewable building block in the synthesis of polybenzoxazine, a material with wide-ranging applications. This research underscores the potential of similar compounds in developing sustainable materials (Trejo-Machin et al., 2017).

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds such as propanoic acid act as an antimicrobial agent for food preservation and flavoring agent .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For instance, sodium propionate, a salt of propionic acid, is generally recognized as safe (GRAS) by the FDA .

Properties

CAS No.

140686-92-6

Molecular Formula

C15H29N5O5

Molecular Weight

359.42 g/mol

IUPAC Name

3-[[4-[7-(hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid

InChI

InChI=1S/C15H29N5O5/c16-20-11-17-7-4-2-1-3-5-13(22)19-10-12(21)9-14(23)18-8-6-15(24)25/h11-12,21H,1-10,16H2,(H,17,20)(H,18,23)(H,19,22)(H,24,25)

InChI Key

BDQFEIKLLMLWTD-UHFFFAOYSA-N

SMILES

C(CCCN=CNN)CCC(=O)NCC(CC(=O)NCCC(=O)O)O

Canonical SMILES

C(CCCN=CNN)CCC(=O)NCC(CC(=O)NCCC(=O)O)O

Synonyms

eta-Alanine, N-(4-((7-((aminoiminomethyl)amino)-1-oxoheptyl)amino)-3-hydroxy-1-oxobutyl)-, (+-)-
N 563
N-563

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid
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3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid
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3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid
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3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid
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3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid
Reactant of Route 6
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3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid

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